molecular formula C18H21N3O3 B2987654 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone CAS No. 2415469-17-7

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone

Cat. No.: B2987654
CAS No.: 2415469-17-7
M. Wt: 327.384
InChI Key: ICNLGMWOHQAANA-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone is a complex organic compound that features both isoquinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative and introduce the pyrimidine moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the isoquinoline or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, often in polar aprotic solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
  • (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid
  • 2-[[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-6-ethyl-5-methyl-3-pyridinecarbonitrile

Uniqueness

What sets (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone apart from similar compounds is its dual functional groups, which allow for diverse chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,6-dimethylpyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-7-12(2)20-17(19-11)18(22)21-6-5-13-8-15(23-3)16(24-4)9-14(13)10-21/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLGMWOHQAANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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